molecular formula C20H32O B12390302 Euphebracteolatin B

Euphebracteolatin B

Cat. No.: B12390302
M. Wt: 288.5 g/mol
InChI Key: DDMHIOKPMUMJDG-QHOFPYNOSA-N
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Description

Euphebracteolatin B is a bioactive diterpenoid compound isolated from the roots of Euphorbia ebracteolata Hayata, a perennial plant belonging to the Euphorbiaceae family. This plant is widely distributed in Korea, Japan, and China. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Euphebracteolatin B involves the extraction of diterpenoids from the roots of Euphorbia ebracteolata Hayata. The extraction process typically employs solvents such as dichloromethane, followed by column chromatography to isolate the compound. High-speed countercurrent chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) are often used to achieve high purity .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from plant material.

Chemical Reactions Analysis

Types of Reactions

Euphebracteolatin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Euphebracteolatin B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Euphebracteolatin B is structurally and functionally similar to other diterpenoids isolated from Euphorbia ebracteolata Hayata, such as:

Despite these similarities, this compound is unique in its specific molecular targets and pathways, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(2R,4bS,7S,8aS,10aS)-7-ethenyl-1,1,4b,7-tetramethyl-3,5,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol

InChI

InChI=1S/C20H32O/c1-6-19(4)11-12-20(5)14(13-19)7-8-15-16(20)9-10-17(21)18(15,2)3/h6,9,14-15,17,21H,1,7-8,10-13H2,2-5H3/t14-,15-,17+,19-,20-/m0/s1

InChI Key

DDMHIOKPMUMJDG-QHOFPYNOSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@H](C1)CC[C@H]3C2=CC[C@H](C3(C)C)O)C)C=C

Canonical SMILES

CC1(C2CCC3CC(CCC3(C2=CCC1O)C)(C)C=C)C

Origin of Product

United States

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